molecular formula C6H6N2O3 B571003 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde CAS No. 114870-29-0

1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde

Cat. No.: B571003
CAS No.: 114870-29-0
M. Wt: 154.125
InChI Key: ZFEXGCXHTZHZOR-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole followed by formylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrrole ring . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3

    Reduction: H2/Pd, Fe/HCl

    Substitution: Amines, thiols

Major Products Formed:

    Oxidation: 1-Methyl-4-nitro-1H-pyrrole-3-carboxylic acid

    Reduction: 1-Methyl-4-amino-1H-pyrrole-3-carbaldehyde

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying their function .

Biological Activity

Overview

1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound characterized by a pyrrole ring with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in drug discovery and development.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₆H₆N₂O₃
Molecular Weight154.12 g/mol
SMILES RepresentationCN1C=C(C(=C1)N+[O-])C=O

The synthesis of this compound typically involves nitration of 1-methylpyrrole followed by formylation. The nitration process is performed using concentrated nitric acid and sulfuric acid, introducing the nitro group at the 4-position of the pyrrole ring.

The biological activity of this compound is largely attributed to its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The aldehyde group can react with nucleophilic sites in biomolecules, which may modify their function and contribute to its biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. For instance, derivatives of pyrrole have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings suggest that compounds related to this compound could serve as effective leads for developing new antibacterial agents.

Anticancer Activity

The compound's derivatives have also been investigated for their anticancer properties. Research indicates that certain pyrrole-based compounds exhibit antiproliferative effects against various cancer cell lines. For example, studies have reported IC50 values in the low micromolar range against breast cancer (MCF7) and liver cancer (HepG2) cell lines . The mechanism appears to involve apoptosis induction and modulation of key proteins involved in cell cycle regulation.

Case Study 1: Antibacterial Evaluation

A study evaluated several pyrrole derivatives for their antibacterial properties. Among them, compounds derived from this compound demonstrated notable activity against Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin . This suggests a promising avenue for further exploration in drug development.

Case Study 2: Anticancer Screening

In another investigation focused on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. Results showed significant cytotoxicity, with mechanisms involving apoptosis and inhibition of tumor growth factors being elucidated through molecular docking studies .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehydePyrazole RingModerate antibacterial activity
1-Methyl-4-nitro-1H-indole-3-carbaldehydeIndole RingStrong anticancer properties
1-Methyl-4-nitro-1H-pyrrole-2-carbaldehydePyrrole RingLesser-known biological activities

The presence of both nitro and aldehyde groups in the pyrrole structure allows for diverse chemical transformations, contributing to its potential as a versatile scaffold for drug development.

Properties

IUPAC Name

1-methyl-4-nitropyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEXGCXHTZHZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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